molecular formula C20H24N6O B11214390 1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one

Cat. No.: B11214390
M. Wt: 364.4 g/mol
InChI Key: PKFWWMUQDGQMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one typically involves multiple steps. One common method includes the following steps:

    Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2,4-dimethylphenyl group: This is achieved through a substitution reaction using suitable reagents.

    Attachment of the propyl linker: This step involves the reaction of the intermediate with a propylating agent.

    Formation of the pyrrolidin-2-one ring: This final step involves cyclization to form the pyrrolidin-2-one ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and advanced purification methods such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent in treating various diseases.

    Biological Research: The compound is used in studies to understand its interaction with biological targets.

    Pharmaceutical Development: It is explored as a lead compound for the development of new drugs.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules for industrial purposes.

Mechanism of Action

The mechanism of action of 1-(3-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}propyl)pyrrolidin-2-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins. The compound binds to these targets, modulating their activity and leading to the desired therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups and its potential therapeutic applications. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C20H24N6O

Molecular Weight

364.4 g/mol

IUPAC Name

1-[3-[[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propyl]pyrrolidin-2-one

InChI

InChI=1S/C20H24N6O/c1-14-6-7-17(15(2)11-14)26-20-16(12-24-26)19(22-13-23-20)21-8-4-10-25-9-3-5-18(25)27/h6-7,11-13H,3-5,8-10H2,1-2H3,(H,21,22,23)

InChI Key

PKFWWMUQDGQMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NCCCN4CCCC4=O)C

Origin of Product

United States

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